molecular formula C23H23F3N4O2 B11127606 2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone

2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone

Cat. No.: B11127606
M. Wt: 444.4 g/mol
InChI Key: MQANWSFSRXGPQJ-UHFFFAOYSA-N
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Description

2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinolinone, piperazine, and pyridine moieties, along with a trifluoromethyl group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone typically involves multiple steps, starting with the preparation of the isoquinolinone core This can be achieved through a series of condensation reactions involving appropriate starting materials such as isopropylamine and isoquinoline derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituents: Various nucleophiles and electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoquinolinone derivatives, while reduction may produce reduced piperazine or pyridine derivatives.

Scientific Research Applications

2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of advanced materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone stands out due to its unique combination of structural features, including the isoquinolinone core, piperazine ring, and trifluoromethyl-substituted pyridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23F3N4O2

Molecular Weight

444.4 g/mol

IUPAC Name

2-propan-2-yl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]isoquinolin-1-one

InChI

InChI=1S/C23H23F3N4O2/c1-15(2)30-14-19(17-5-3-4-6-18(17)22(30)32)21(31)29-11-9-28(10-12-29)20-8-7-16(13-27-20)23(24,25)26/h3-8,13-15H,9-12H2,1-2H3

InChI Key

MQANWSFSRXGPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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